2,4-Diamino-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2,4-DIAMINO-10-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-OXO-5-PHENYL-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific requirements . Industrial production methods often involve multicomponent reactions (MCRs) which are efficient and economical .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups. Common reagents used in these reactions include alkyl cyanoacetates, carbon disulfide, and sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-DIAMINO-10-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-OXO-5-PHENYL-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C28H24N6OS |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2,4-diamino-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5-phenyl-5,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C28H24N6OS/c29-13-17-16-9-4-5-12-21(16)36-28(17)34-19-10-6-11-20(35)23(19)22(15-7-2-1-3-8-15)24-25(31)18(14-30)26(32)33-27(24)34/h1-3,7-8,22H,4-6,9-12H2,(H4,31,32,33) |
InChI Key |
KAADMPKHBFMBDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C4=C(C(C5=C3N=C(C(=C5N)C#N)N)C6=CC=CC=C6)C(=O)CCC4)C#N |
Origin of Product |
United States |
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